4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
説明
4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a synthetic acridine derivative characterized by a tetrahydroacridine core substituted at the 4-position with a 2-chloro-6-fluorobenzylidene group and a carboxylic acid moiety at the 9-position.
The synthesis of related tetrahydroacridine derivatives typically involves cyclization reactions, such as the condensation of substituted anthranilic acids with ketones in the presence of POCl₃, yielding intermediates like 6,9-dichloro-1,2,3,4-tetrahydroacridine (70% yield) . Further functionalization via Schiff base formation (e.g., with substituted benzaldehydes) introduces the methylidene group, though yields for such steps can vary significantly (e.g., 20% for a scutellarin synthon) .
特性
IUPAC Name |
(4E)-4-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO2/c22-16-8-4-9-17(23)15(16)11-12-5-3-7-14-19(21(25)26)13-6-1-2-10-18(13)24-20(12)14/h1-2,4,6,8-11H,3,5,7H2,(H,25,26)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZSIBCBOQZIZ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=C(C=CC=C2Cl)F)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 565167-98-8) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cholinesterases, and potential therapeutic applications.
Chemical Structure
The compound features a tetrahydroacridine core with a chloro-fluorophenyl substituent. Its structure can be represented as follows:
Research indicates that the compound acts primarily as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Enzyme Inhibition Studies
In vitro studies have demonstrated that 4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibits significant inhibitory activity against BChE. The inhibition constants (IC50 values) for this compound have been reported in various studies:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | BChE | 1.18 ± 0.21 |
| Control Compound | AChE | 0.29 ± 0.21 |
These results suggest that while the compound is a potent inhibitor of BChE, it may also exhibit varying degrees of activity against AChE.
Biological Activity and Therapeutic Implications
The inhibition of cholinesterases by this compound has significant implications for neurodegenerative diseases such as Alzheimer's disease (AD). By preventing the breakdown of acetylcholine, the compound may enhance cognitive function and provide neuroprotective effects.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds in treating AD:
- Neuroprotective Effects : In animal models of AD, compounds structurally related to 4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid have shown improvements in memory and learning tasks.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and the active sites of cholinesterases. For instance, molecular docking simulations suggest that the tetrahydroacridine moiety fits well within the enzyme's active site, forming critical hydrogen bonds with key residues.
Safety and Toxicity
While the biological activity is promising, safety profiles must be established through extensive toxicological studies. Current data indicate that this compound is intended for research purposes only and has not been approved for clinical use.
科学的研究の応用
Enzyme Inhibition Studies
In vitro studies have demonstrated significant inhibitory activity against BChE. The inhibition constants (IC50 values) for this compound include:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | BChE | 1.18 ± 0.21 |
| Control Compound | AChE | 0.29 ± 0.21 |
These results highlight the compound's potency as a BChE inhibitor while also suggesting some activity against AChE.
Therapeutic Implications
The inhibition of cholinesterases has profound implications for treating neurodegenerative diseases such as Alzheimer's disease (AD). By preventing the breakdown of acetylcholine, the compound may enhance cognitive function and provide neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of similar compounds in treating AD:
- Neuroprotective Effects : Animal models have shown that compounds related to this one improve memory and learning tasks in AD models.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and cholinesterases' active sites. Molecular docking simulations suggest that the tetrahydroacridine moiety fits well within the enzyme's active site, forming critical hydrogen bonds with key residues.
Safety and Toxicity
While promising biological activities have been noted, comprehensive toxicological studies are necessary to establish safety profiles. Current data indicate that this compound is intended solely for research purposes and has not been approved for clinical use.
化学反応の分析
Reactivity at Halogenated Aromatic Ring
The 2-chloro-6-fluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from chlorine and fluorine. The chlorine atom is more reactive than fluorine in such reactions .
-
Example Reaction :
Kinetic studies indicate that substitution occurs preferentially at the chlorine site under basic conditions .
| Position | Reactivity (Relative Rate) | Preferred Nucleophiles |
|---|---|---|
| 2-Cl | 1.0 (reference) | Amines, alkoxides |
| 6-F | 0.2 | Strong bases (e.g., Grignard reagents) |
Oxidation of Methylidene Group
The methylidene (–CH=) bridge is susceptible to oxidation, forming a ketone derivative:
This reaction proceeds with >85% conversion under acidic conditions, as confirmed by NMR studies .
Carboxylic Acid Functionalization
The –COOH group participates in classical acid-derived reactions:
Esterification
Amidation
Ring Functionalization of Tetrahydroacridine Core
The acridine core undergoes electrophilic substitution , though reactivity is moderated by electron-withdrawing substituents:
| Reaction Type | Conditions | Position Modified |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-2 or C-7 |
| Sulfonation | SO₃, H₂SO₄, 50°C | C-4 |
Note : Direct substitution on the acridine ring is less favored compared to the halogenated phenyl group due to electronic deactivation .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes photodimerization via [2+2] cycloaddition at the methylidene group, forming a cyclobutane derivative .
Comparative Reactivity Insights
-
Electron-Withdrawing Effects : The –CF₃ and halogen substituents reduce electron density at the acridine core, slowing electrophilic attacks but enhancing SNAr .
-
Steric Effects : The methylidene group imposes minimal steric hindrance, favoring planar transition states in oxidation and dimerization .
類似化合物との比較
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous tetrahydroacridine derivatives:
*Calculated based on molecular formulas.
Functional Group Impact
- Halogenation : The target compound’s 2-chloro-6-fluoro substitution contrasts with the 4-chloro () and trimethoxy () analogs. Chlorine and fluorine, both electron-withdrawing, may enhance metabolic stability and receptor binding compared to methoxy groups .
- Molecular Weight : The target compound (~366.8 g/mol) falls between the lower-weight 4-chloro analog (349.8 g/mol) and the higher-weight trimethoxy derivative (405.4 g/mol). This balance may optimize blood-brain barrier permeability .
Research and Application Trends
Q & A
Q. What are the key structural features and functional groups of 4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid that influence its reactivity and biological activity?
- Methodological Answer : The compound’s acridine core provides a planar aromatic system conducive to π-π stacking interactions, while the 2-chloro-6-fluorophenyl substituent introduces steric and electronic effects that modulate binding affinity to biological targets. The carboxylic acid group enhances solubility and enables salt formation for improved bioavailability. Key analytical techniques include:
Q. What synthetic methodologies are commonly employed to prepare acridine derivatives like this compound?
- Methodological Answer : Synthesis typically involves:
- Friedländer condensation : Reacting aminobenzaldehyde derivatives with cyclic ketones under acidic conditions to form the tetrahydroacridine scaffold .
- Schiff base formation : Incorporating the (2-chloro-6-fluorophenyl)methylidene group via condensation with aldehydes .
Optimization strategies: - Use statistical experimental design (e.g., factorial or Taguchi methods) to minimize side reactions and maximize yield .
- Purification via column chromatography with gradient elution to resolve structurally similar byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict the biological activity or reaction pathways of this compound?
- Methodological Answer :
- Reaction Pathway Prediction :
Apply quantum chemical calculations (e.g., IRC analysis in Gaussian) to map energy barriers for key steps like cyclization or substituent incorporation . Validate with isotopic labeling experiments. - Biological Activity Prediction :
Use molecular docking (AutoDock Vina) to screen against targets (e.g., acetylcholinesterase for neurodegenerative applications). Cross-validate with SPR (surface plasmon resonance) binding assays . - Data Integration :
Implement machine learning pipelines (e.g., PyTorch) to correlate computed descriptors (HOMO/LUMO, logP) with experimental IC50 values .
Q. What strategies are recommended for resolving contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray crystallography) of this compound?
- Methodological Answer :
- Cross-Validation :
Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguities in proton assignments or tautomeric forms . - Dynamic Effects :
Perform variable-temperature NMR to assess conformational flexibility that may explain discrepancies between solution and solid-state structures . - Computational Validation :
Simulate NMR chemical shifts (e.g., using ACD/Labs or DFT) and compare with experimental data .
Q. How can reaction fundamentals and reactor design principles (e.g., continuous-flow systems) be applied to optimize the scalable synthesis of this compound?
- Methodological Answer :
- Reactor Design :
Use microfluidic continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., Friedländer condensation), reducing side-product formation . - Process Control :
Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and automate adjustments to residence time or temperature . - Scale-Up :
Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency from lab to pilot plant .
Q. What advanced experimental design frameworks (e.g., factorial design, response surface methodology) are suitable for optimizing reaction conditions or purification processes for this compound?
- Methodological Answer :
- Screening Designs :
Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield . - Optimization :
Apply Box-Behnken RSM to model nonlinear relationships between variables (e.g., temperature, pH) and response factors (purity, yield) . - Robustness Testing :
Conduct D-optimal designs to define a tolerance space for process parameters, ensuring reproducibility under minor deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
